Carbonic Anhydrase II Inhibition: N-Hydroxy Derivative Ki = 51 nM vs. Unsubstituted Benzenesulfonamide Ki ≈ 300 nM
The N-hydroxy derivative of 2-hydroxy-4-methoxybenzene-1-sulfonamide (N-hydroxy-4-methoxybenzene-1-sulfonamide) inhibits human carbonic anhydrase II (hCA II) with a Ki of 51 nM, which is approximately 6-fold more potent than unsubstituted benzenesulfonamide (Ki ≈ 300 nM) [1][2]. While this datum is for the N-hydroxy congener, it demonstrates that the methoxy + sulfonamide pharmacophore embedded in the target compound is critical for high-affinity zinc-binding interaction, a feature absent in 4-methylbenzenesulfonamide or benzenesulfonamide. A comparative series of N-hydroxybenzenesulfonamides shows that 4-methoxy substitution yields the strongest CA II inhibition among mono-substituted analogs, with 4-methyl and 4-chloro variants displaying Ki values >100 nM [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 51 nM (N-hydroxy-4-methoxybenzene-1-sulfonamide derivative) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide Ki ≈ 300 nM; 4-methylbenzenesulfonamide N-hydroxy derivative Ki > 100 nM |
| Quantified Difference | ~6-fold improvement in Ki over unsubstituted benzenesulfonamide; superior to 4-methyl and 4-chloro mono-substituted N-hydroxybenzenesulfonamides |
| Conditions | In vitro spectrophotometric assay monitoring 4-nitrophenyl acetate hydrolysis at 400 nm, pH 7.4, 25°C |
Why This Matters
For procurement decisions in CA inhibitor projects, this scaffold delivers quantifiably higher potency than generic benzenesulfonamide starting points, enabling more efficient fragment elaboration.
- [1] BindingDB Entry BDBM11385, Hydroxysulfonamide 66 (N-hydroxy-4-methoxybenzene-1-sulfonamide), Ki = 51 nM for human Carbonic Anhydrase II, BindingDB, https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=11385 (accessed May 2026). View Source
- [2] Supuran, C. T., 'Carbonic anhydrases: novel therapeutic applications for inhibitors and activators,' Nature Reviews Drug Discovery 7, 168–181 (2008). View Source
